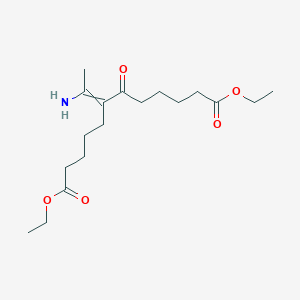
Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminoethylidene group and a dodecanedioate backbone. Its chemical properties make it a subject of interest for researchers exploring new synthetic pathways and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate typically involves multiple steps, starting with the preparation of the dodecanedioate backbone. One common method involves the esterification of dodecanedioic acid with ethanol to form diethyl dodecanedioate. This intermediate is then subjected to a series of reactions to introduce the aminoethylidene group.
Esterification: Dodecanedioic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form diethyl dodecanedioate.
Amination: The diethyl dodecanedioate is then reacted with an amine, such as ethylamine, under controlled conditions to introduce the aminoethylidene group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The aminoethylidene group can participate in nucleophilic substitution reactions, where nucleophiles replace the amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. Molecular docking studies have shown that it can bind to active sites of enzymes, affecting their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Diethyl 6-(1-aminoethylidene)-7-oxododecanedioate can be compared with other similar compounds, such as:
Diethyl 6-(1-aminoethylidene)-7-oxooctanedioate: Similar structure but with a shorter carbon chain.
Diethyl 6-(1-aminoethylidene)-7-oxodecanedioate: Similar structure but with a different carbon chain length.
Diethyl 6-(1-aminoethylidene)-7-oxoundecanedioate: Similar structure but with a different carbon chain length.
These comparisons highlight the uniqueness of this compound in terms of its specific carbon chain length and functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89991-40-2 |
|---|---|
Molekularformel |
C18H31NO5 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
diethyl 6-(1-aminoethylidene)-7-oxododecanedioate |
InChI |
InChI=1S/C18H31NO5/c1-4-23-17(21)12-8-6-10-15(14(3)19)16(20)11-7-9-13-18(22)24-5-2/h4-13,19H2,1-3H3 |
InChI-Schlüssel |
BAVPUQNXJFFMLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCC(=C(C)N)C(=O)CCCCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















